molecular formula C5H3FINO B6250615 6-fluoro-4-iodopyridin-3-ol CAS No. 1034467-29-2

6-fluoro-4-iodopyridin-3-ol

Cat. No.: B6250615
CAS No.: 1034467-29-2
M. Wt: 239
InChI Key:
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Description

6-Fluoro-4-iodopyridin-3-ol is a heterocyclic aromatic compound with the molecular formula C₅H₃FINO and a molecular weight of 238.99 g/mol . This compound is characterized by the presence of both fluorine and iodine substituents on a pyridine ring, along with a hydroxyl group at the third position. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-iodopyridin-3-ol typically involves the introduction of fluorine and iodine atoms onto a pyridine ring. One common method is the halogenation of pyridine derivatives. For instance, starting with 3-hydroxypyridine, selective fluorination and iodination can be achieved through the use of appropriate halogenating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and catalytic processes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-iodopyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Fluoro-4-iodopyridin-3-ol has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-fluoro-4-iodopyridin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-4-iodopyridin-3-ol is unique due to the presence of both fluorine and iodine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties compared to compounds with only one halogen substituent.

Properties

IUPAC Name

6-fluoro-4-iodopyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FINO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJNMERQFYKTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add HCl (3 M in water, 31 mL, 93.01 mmol) to a solution of 2-fluoro-4-iodo-5-methoxymethoxy-pyridine (3.9 g, 13.78 mmol) in THF (20 mL). Stir the mixture at 60° C. for 3 hours. Cool down the mixture. Adjust the pH to 7 with slow addition of saturated aqueous sodium bicarbonate solution. Extract the solution with ethyl acetate three times. Wash the organic layer with saturated aqueous sodium chloride. Dry the mixture over sodium sulfate. Concentrate the solution in vacuo to afford the title compound (3.2 g, 97.18%) as a yellow solid. MS (EI) m/z 240 [M+1]+.
Name
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97.18%

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